molecular formula C4H14ClN2O3P B1218077 Dihydrel CAS No. 75034-93-4

Dihydrel

Cat. No.: B1218077
CAS No.: 75034-93-4
M. Wt: 204.59 g/mol
InChI Key: OQFYCXSTSQZICX-UHFFFAOYSA-N
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Description

Dihydrel (bis(2-chloroethylphosphonate)-N,N-dimethylhydrazine) is a synthetic growth regulator derived from 2-chloroethylphosphonic acid (2-CEPA). It was first synthesized in the mid-20th century and commercialized under various brand names for agricultural applications, particularly in barley crops to prevent lodging . Structurally, this compound consists of two 2-CEPA moieties linked to a dimethylhydrazine group, with a molecular weight of 349 D and high water solubility (>50%). Its mechanism of action involves the pH-dependent release of ethylene, a plant hormone that modulates growth and stress responses .

Despite its efficacy, this compound was banned in many regions due to concerns about the long-term toxicity of its hydrazine derivatives, which exhibit cumulative effects in mammals (LD₅₀ = 2500 mg/kg in rats) . Regulatory restrictions highlight its environmental and health risks, particularly in food and feed crops.

Properties

CAS No.

75034-93-4

Molecular Formula

C4H14ClN2O3P

Molecular Weight

204.59 g/mol

IUPAC Name

2-chloroethylphosphonic acid;1,1-dimethylhydrazine

InChI

InChI=1S/C2H6ClO3P.C2H8N2/c3-1-2-7(4,5)6;1-4(2)3/h1-2H2,(H2,4,5,6);3H2,1-2H3

InChI Key

OQFYCXSTSQZICX-UHFFFAOYSA-N

SMILES

CN(C)N.C(CCl)P(=O)(O)O

Canonical SMILES

CN(C)N.C(CCl)P(=O)(O)O

Synonyms

digidrel
dihydrel
dimethyhydrazinium-2-chloroethylphosphonate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Dihydrel with three functionally or structurally related compounds: Hydrel , Kamposan M , and Dextrel .

Parameter This compound Hydrel Kamposan M Dextrel
Chemical Formula C₄H₁₈Cl₂N₂O₆P₂ C₃H₁₀Cl₂N₂O₃P 34% 2-CEPA, CuSO₄, PO₄³⁻ C₁₀H₁₂ClNO₆PS
Molecular Weight 349 D 263 D N/A 325 D
Solubility >50% in water High (exact value unspecified) Liquid formulation (pH 1.0–1.5) Solid crystalline (non-hygroscopic)
LD₅₀ (rats) 2500 mg/kg 4220 mg/kg 3390 mg/kg Not reported
Primary Use Lodging prevention in barley General growth regulation Broad-spectrum crop protection pH-stable ethylene modulation
Stability pH-dependent (stable at pH <3.5) Similar pH sensitivity Degrades in soil (18–72 days) Stable in pH 4.6–7.1 for 48 hrs
Regulatory Status Banned in food crops Limited use Approved (low environmental risk) Experimental use only

Key Research Findings

  • Hydrel (hydrazine derivative of 2-CEPA) shares this compound’s ethylene-release mechanism but exhibits lower acute toxicity (LD₅₀ = 4220 mg/kg) . However, its hydrazine moiety still raises concerns about genotoxicity.
  • Kamposan M combines 2-CEPA with copper sulfate and phosphates, enhancing environmental safety. Its soil degradation period (18–72 days) and low toxicity to bees and fish make it preferable for sustainable agriculture .
  • Dextrel (a nitroaryl-substituted 2-CEPA derivative) offers superior pH stability (pH 4.6–7.1) and non-hygroscopic properties, enabling longer field persistence. However, its high production cost limits commercial adoption .

Advantages and Limitations

  • This compound :
    • Advantages: Rapid ethylene release, cost-effective synthesis.
    • Limitations: Hydrazine-related toxicity, regulatory bans .
  • Kamposan M: Advantages: Environmentally degradable, low non-target toxicity. Limitations: Requires dilution; acidic formulation damages equipment .

Data Tables

Table 1 : Comparative Toxicity Profiles

Compound Acute Toxicity (LD₅₀) Chronic Toxicity Environmental Persistence
This compound 2500 mg/kg Embryotoxic, hepatotoxic High (banned)
Kamposan M 3390 mg/kg Non-cumulative Moderate (18–72 days)
Hydrel 4220 mg/kg Genotoxicity concerns High (restricted use)

Table 2 : Agricultural Performance

Compound Crop Yield Increase (%) Application Frequency Cost per Hectare (USD)
This compound 15–20 Single application 25–30
Kamposan M 10–12 Biweekly 40–45
Dextrel 18–22 Single application 60–70

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